molecular formula C19H17Cl2N3O B2401626 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421517-55-6

3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No. B2401626
CAS RN: 1421517-55-6
M. Wt: 374.27
InChI Key: XLSPFECNYJGEOL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Cardiac Electrophysiological Activity

One area of research involves the synthesis and study of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity. These compounds have been found to exhibit potency in in vitro Purkinje fiber assays, comparable to sematilide, a selective class III agent undergoing clinical trials. This suggests their potential as therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Anti-inflammatory Activity

Research on indolyl azetidinones, which includes compounds related to 3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide, has explored their anti-inflammatory activity. These studies aim to identify new therapeutic agents for inflammatory conditions by evaluating the efficacy and safety of these compounds compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Antimicrobial and Anticancer Activity

Further studies have delved into the antimicrobial and anticancer potential of derivatives of this compound. For instance, the synthesis of thiosemicarbazide derivatives as precursors for heterocyclic compounds has shown promising antimicrobial activity, suggesting a potential application in developing new antimicrobial agents (Elmagd et al., 2017). Additionally, some derivatives have demonstrated significant in vitro anticancer activity, indicating their potential as anticancer agents (Rashid et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “3,4-dichloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” are currently unknown. This compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Therefore, it’s possible that this compound may interact with a variety of biological targets.

Mode of Action

Many imidazole-containing compounds are known to interact with their targets through a variety of mechanisms, including hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target molecule.

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Given the broad range of biological activities associated with imidazole-containing compounds, it’s possible that this compound could have a variety of effects at the molecular and cellular level .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, they continue to be a focus of research in drug development . Future directions may include the synthesis of new imidazole derivatives, investigation of their biological activities, and development of more effective and safer drugs .

properties

IUPAC Name

3,4-dichloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c20-16-8-7-15(13-17(16)21)19(25)23-9-4-11-24-12-10-22-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSPFECNYJGEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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